molecular formula C8H11NO3 B2882625 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid CAS No. 1368098-73-0

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid

Cat. No.: B2882625
CAS No.: 1368098-73-0
M. Wt: 169.18
InChI Key: JGDNWRXFTCHCBR-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is an organic compound that features a butanoic acid moiety attached to a 3-methyl-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of appropriate precursors under acidic conditions to form the oxazole ring. For example, starting with 2-methyl-5-phenyloxazole, the compound can be synthesized by adding sulfuric acid and nitric acid at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole rings.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2-oxazol-5-yl)butanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-5-7(12-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNWRXFTCHCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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